![molecular formula C20H19NO6 B592775 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid CAS No. 104091-09-0](/img/structure/B592775.png)

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid

Vue d'ensemble

Description

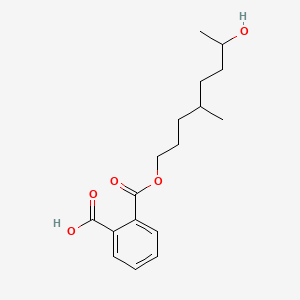

“N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid” is a compound with the molecular formula C20H19NO6 . It appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular weight of this compound is 369.37 . The SMILES string representation of its structure isO=C(NCC(O)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 . Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It’s soluble in methanol .Applications De Recherche Scientifique

Hydrogel Formation

Fmoc-D-Glu-OH has been used in the formation of peptide-based hydrogels (PHGs). These are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . The Fmoc group contributes to the self-assembly of these peptides into hydrogels .

Tissue Engineering

The hydrogels formed by Fmoc-D-Glu-OH have been suggested as promising, tunable, and versatile scaffolds for tissue engineering . For example, one study found that a hydrogel formed by an Fmoc-derivative of a peptide sequence supported cell adhesion, survival, and duplication .

Synthesis of Cis-Substituted Cyclopropane Carboxylic Acids

Fmoc-D-Glu-OH can act as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst .

Preparation of Multi-Small Molecule-Conjugated PTX Derivatives

Fmoc-D-Glu-OH can be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .

Solid Phase Peptide Synthesis

Fmoc-D-Glu-OH is a building block for solid phase peptide synthesis . It’s used in the synthesis of complex and diverse peptides.

Bioprinting Applications

Fmoc-D-Glu-OH has been used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, which have been proposed as scaffolds for bioprinting applications .

Mécanisme D'action

Target of Action

Fmoc-D-Glu-OH, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid or FMOC-D-GLUTAMIC ACID, is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amine groups present in amino acids and peptides.

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction results in the protection of the amine group, preventing it from undergoing unwanted reactions during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the Solid-Phase Peptide Synthesis (SPPS) process. This process is used to chemically synthesize peptides, which are chains of amino acids linked by peptide bonds. The Fmoc group protects the amine group during the coupling of amino acids, ensuring that peptide bonds form at the correct locations .

Result of Action

The use of Fmoc-D-Glu-OH allows for the precise synthesis of peptides. By protecting the amine groups of amino acids, it prevents side reactions that could interfere with the formation of the desired peptide sequence. Once the peptide synthesis is complete, the Fmoc group can be removed, leaving behind the synthesized peptide .

Action Environment

The action of Fmoc-D-Glu-OH is influenced by the conditions of the peptide synthesis process. The efficiency of the Fmoc protection and deprotection steps can be affected by factors such as the pH of the solution, the temperature, and the presence of other reagents. For example, the Fmoc group is removed using a base, so the pH of the solution is a critical factor .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPWHIXHJNNGLU-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654469 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104091-09-0 | |

| Record name | N-FMOC-D-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104091-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B592692.png)